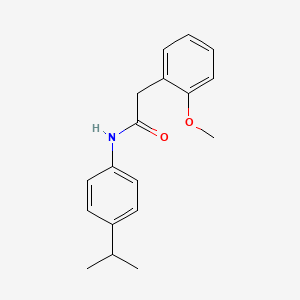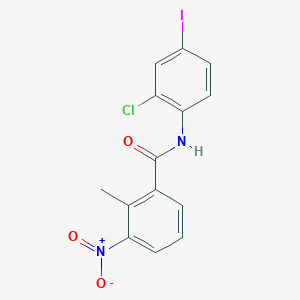
2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)acetamide
Übersicht
Beschreibung
2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)acetamide, also known as BPN, is a chemical compound that has been widely used in scientific research for its unique properties. It is a member of the acetanilide family of compounds and has been studied for its potential as an anti-inflammatory and analgesic agent. In
Wirkmechanismus
The mechanism of action of 2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX enzymes, 2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)acetamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)acetamide has been shown to have a number of biochemical and physiological effects. In animal models, 2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)acetamide has been shown to reduce inflammation and pain, as well as induce apoptosis in cancer cells. 2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)acetamide has also been shown to have a low toxicity profile, which makes it an attractive compound for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)acetamide in lab experiments is its well-established synthesis method. Additionally, 2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)acetamide has been shown to have a low toxicity profile, which makes it safe for use in animal models. However, one limitation of using 2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)acetamide is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)acetamide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the mechanism of action of 2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)acetamide in cancer cells and to determine its efficacy in vivo. Additionally, 2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)acetamide may have potential as a treatment for neuroinflammatory diseases, such as multiple sclerosis. Further studies are needed to determine the efficacy of 2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)acetamide in these diseases. Finally, 2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)acetamide may have potential as a scaffold for the development of new anti-inflammatory and analgesic agents. Further studies are needed to explore this possibility.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)acetamide has been studied extensively for its potential as an anti-inflammatory and analgesic agent. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)acetamide has also been shown to have analgesic effects in animal models of pain. Additionally, 2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)acetamide has been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O3/c15-10-3-1-9(2-4-10)7-14(19)17-13-8-11(18(20)21)5-6-12(13)16/h1-6,8H,7H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIARNVLOIDQFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-[(5-methyl-2-furoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B3741255.png)
![dimethyl 2-[(trichloroacetyl)amino]terephthalate](/img/structure/B3741260.png)
![3-bromo-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3741263.png)
![3,4-dimethoxy-N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3741276.png)

![4-ethyl 2-methyl 5-[(3-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3741295.png)

![5-(2,5-dichlorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B3741307.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B3741315.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B3741323.png)
![4-methyl-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B3741327.png)
![3-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B3741358.png)
![methyl 4-({3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B3741366.png)
